Cyanomethylenetributylphosphorane: A Technical Guide for Advanced Organic Synthesis
Cyanomethylenetributylphosphorane: A Technical Guide for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomethylenetributylphosphorane (CMBP), also known as the Tsunoda Reagent, is a highly versatile and efficient ylide reagent in modern organic synthesis. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the Mitsunobu and Wittig reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to serve as a practical guide for laboratory researchers and professionals in drug development.
Introduction
Cyanomethylenetributylphosphorane (CAS RN: 157141-27-0) is a stabilized phosphorus ylide that has emerged as a powerful alternative to the classical diethyl azodicarboxylate (DEAD)/triphenylphosphine (B44618) (TPP) system in the Mitsunobu reaction. Its unique reactivity profile offers several advantages, including an expanded substrate scope, milder reaction conditions, and simplified purification procedures. These attributes have made CMBP an invaluable tool in the synthesis of complex natural products and pharmaceutically active compounds.
Chemical and Physical Properties
Cyanomethylenetributylphosphorane is a yellow to amber, clear liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈NP | [2] |
| Molecular Weight | 241.35 g/mol | [2][3] |
| CAS Number | 157141-27-0 | [2] |
| Boiling Point | 339.1 ± 25.0 °C (Predicted) | [1][2] |
| Density | 0.921 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.500 (lit.) | [1] |
| Flash Point | 7 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The structural identity of Cyanomethylenetributylphosphorane can be confirmed by various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (270 MHz, DMSO-d₆) | δ 9.97 (s, 1H), 7.41 (d, 1H, J = 7.8 Hz), 6.49 (d, 1H, J = 8.1 Hz), 6.43 (d, 1H, J = 1.9 Hz), 4.00 (t, 2H, J = 5.7 Hz), 3.59-3.55 (m, 4H), 2.78 (t, 2H, J = 7.3 Hz), 2.65 (t, 2H, J = 5.7 Hz), 2.46-2.33 (m, 6H) | |
| ³¹P NMR (CDCl₃) | δ 26.5 | [4] |
| IR (neat) | νmax 2137 cm⁻¹ (C≡N) | [4] |
Synthesis of Cyanomethylenetributylphosphorane
Cyanomethylenetributylphosphorane is prepared in a two-step synthesis starting from chloroacetonitrile.[5][6] The general synthetic pathway is outlined below. For a detailed experimental protocol, readers are referred to the primary literature by Sakamoto, I.; Kaku, H.; Tsunoda, T. Chem. Pharm. Bull.2005 , 53, 1508-1509.[6][7][8][9]
Applications in Organic Synthesis
The Mitsunobu Reaction
Cyanomethylenetributylphosphorane is most renowned for its application as a reagent in the Mitsunobu reaction, where it facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[10] It is particularly effective for nucleophiles with pKa values higher than 11, a range that is often challenging for the traditional DEAD/TPP system.[1][2] The byproducts of the reaction, tributylphosphine oxide and acetonitrile, are generally easier to remove than triphenylphosphine oxide and the reduced azodicarboxylate.[10]
The Wittig Reaction
As a stabilized ylide, Cyanomethylenetributylphosphorane can also participate in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated nitriles.[1][2] This transformation is a valuable method for the construction of carbon-carbon double bonds.
Experimental Protocols
Mitsunobu Reaction with a Phenolic Nucleophile
The following protocol is a representative example of a Mitsunobu reaction using Cyanomethylenetributylphosphorane.
Reaction:
Materials:
-
3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol)
-
4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.)
-
Cyanomethylenetributylphosphorane (Tsunoda Reagent) (1.0 mL, 3.8 mmol, 1.25 eq.)
-
Toluene (15 mL)
Procedure:
-
To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone and 4-(2-hydroxyethyl)morpholine in toluene, add Cyanomethylenetributylphosphorane at room temperature.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (dichloromethane:methanol = 1:0 to 10:1 on silica (B1680970) gel) to afford the desired product as a white solid (790 mg, 93% yield).
Safety Information
Cyanomethylenetributylphosphorane is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Cyanomethylenetributylphosphorane is a powerful and versatile reagent in modern organic synthesis. Its advantages over traditional Mitsunobu reagents, particularly its broader substrate scope and the simplified purification of reaction products, make it an attractive choice for complex molecule synthesis in academic and industrial research, including drug discovery and development. The experimental protocols and data provided in this guide aim to facilitate its effective application in the laboratory.
References
- 1. CYANOMETHYLENETRIBUTYLPHOSPHORANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. CYANOMETHYLENETRIBUTYLPHOSPHORANE | 157141-27-0 [chemicalbook.com]
- 3. Cyanomethylenetributylphosphorane | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. è«æ [p.bunri-u.ac.jp]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. Preparation of (Cyanomethylene)tributylphosphorane: A New Mitsunobu-Type Reagent [jstage.jst.go.jp]
- 10. Tsunoda reagent - Enamine [enamine.net]
